1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone
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Overview
Description
1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spirocyclic scaffold, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the acetyl and amino groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2-Acetyl-2,8-diazaspiro[4
Chemistry: It serves as a valuable intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound has shown promise as a selective inhibitor for specific kinases, making it a potential candidate for studying kinase-related pathways.
Mechanism of Action
The mechanism of action of 1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating the signaling pathways involved in inflammation. This inhibition is achieved through the regulation of gene expression and the formation of specific immune cells, such as Th1, Th2, and Th17 cells .
Comparison with Similar Compounds
1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic scaffold and have been studied for their kinase inhibitory properties.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H21N3O2 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(2-acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminoethanone |
InChI |
InChI=1S/C12H21N3O2/c1-10(16)15-7-4-12(9-15)2-5-14(6-3-12)11(17)8-13/h2-9,13H2,1H3 |
InChI Key |
CWKQBOGGDFMDKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(C1)CCN(CC2)C(=O)CN |
Origin of Product |
United States |
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